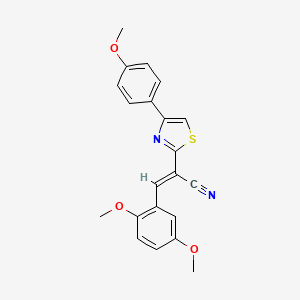

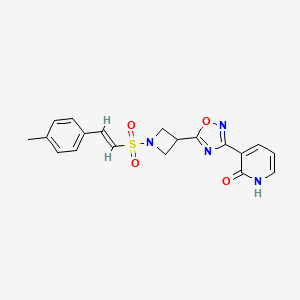

![molecular formula C10H15N3O3 B2953987 2-({2-[(4-硝基苯基)氨基]乙基}氨基)乙醇 CAS No. 329922-39-6](/img/structure/B2953987.png)

2-({2-[(4-硝基苯基)氨基]乙基}氨基)乙醇

描述

2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol is an organic compound with the molecular formula C10H15N3O3 It is characterized by the presence of a nitrophenyl group attached to an aminoethyl chain, which is further connected to an ethanol moiety

科学研究应用

异丙肾上腺素受体反应的分化

Lands、Ludueña 和 Buzzo (1967) 的研究探讨了与“2-({2-[(4-硝基苯基)氨基]乙基}氨基)乙醇”相关的化合物的结构修饰,以研究它们对拟交感活性的影响。他们得出结论,这些修饰可以将 β 受体群分为 β-1 和 β-2 型,它们存在于各种组织和器官中,表明该化合物与受体类型研究相关 (Lands, Ludueña, & Buzzo, 1967)。

新型碱不稳定的羧基保护基团

Robles、Pedroso 和 Grandas (1993) 报告了一种与目标化合物密切相关的碱不稳定的保护基团。他们的研究提供了对醇前体和氨基酸衍生物合成的见解,证明了该化合物在新合成方法开发中的效用 (Robles, Pedroso, & Grandas, 1993)。

偶氮染料在液晶中的扩散研究

Sabet 和 Khoshsima (2010) 研究了类似化合物在向列液晶混合物中的扩散各向异性。这项研究对于理解光栅形成和弛豫的机制至关重要,展示了该化合物在材料科学和光学应用中的重要性 (Sabet & Khoshsima, 2010)。

硝基芳烃的还原单烷基化

Sydnes、Kuse 和 Isobe (2008) 探索了硝基芳烃的还原单烷基化,这一过程与仲苄基氨基芳烃的合成有关。这项研究有助于理解涉及硝基化合物的化学反应,硝基化合物在结构上与所讨论的化学物质相关 (Sydnes, Kuse, & Isobe, 2008)。

安全和危害

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol typically involves the reaction of 4-nitroaniline with ethylene oxide in the presence of a base. The reaction proceeds through the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with desired nucleophiles.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-({2-[(4-Aminophenyl)amino]ethyl}amino)ethanol.

属性

IUPAC Name |

2-[2-(4-nitroanilino)ethylamino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c14-8-7-11-5-6-12-9-1-3-10(4-2-9)13(15)16/h1-4,11-12,14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMVTHVTTMCJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCNCCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride](/img/structure/B2953905.png)

![4-[(Methoxycarbonyl)amino]butanoic acid](/img/structure/B2953906.png)

![3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953908.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2953914.png)

![3-[(Oxan-2-ylmethoxy)methyl]aniline](/img/structure/B2953920.png)

![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2953923.png)

![tert-butylN-{[4-(aminomethyl)oxolan-2-yl]methyl}carbamate](/img/structure/B2953924.png)